molecular formula C9H8N2O B7985681 2-Methyl-1,7-naphthyridin-8(7H)-one

2-Methyl-1,7-naphthyridin-8(7H)-one

Cat. No.: B7985681
M. Wt: 160.17 g/mol
InChI Key: IZNZVCHEZIHYLN-UHFFFAOYSA-N
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Description

2-Methyl-1,7-naphthyridin-8(7H)-one (CAS 930303-53-0) is a high-purity, bicyclic heteroaromatic compound of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate and privileged scaffold for the development of novel bioactive molecules. The 1,7-naphthyridine core is investigated for its broad spectrum of pharmacological activities, largely due to its ability to interact with key biological targets. Research indicates that naphthyridine derivatives exhibit potent antimicrobial properties , showing activity against various Gram-positive and Gram-negative bacteria . Furthermore, this structural motif is a key intermediate in designing compounds with anticancer potential , including the development of novel PARP1 inhibitors, which are a promising target in oncology . Its mechanism of action often involves modulation of enzyme activity or interaction with cellular receptors, making it a valuable scaffold for probing biological pathways . Researchers utilize this compound as a precursor for synthesizing more complex structures aimed at inhibiting specific enzymes involved in inflammation and cancer . Its molecular structure is well-suited for developing drugs that require specific binding to molecular targets within cells. Please note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-methyl-7H-1,7-naphthyridin-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-2-3-7-4-5-10-9(12)8(7)11-6/h2-5H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNZVCHEZIHYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation and Reaction Conditions

Starting material 2-amino-7-methyl-1,8-naphthyridine is synthesized via condensation of 2,6-diaminopyridine and 3-oxo-butyraldehyde dimethyl acetal. Subsequent oxidation with selenium dioxide in dioxane at 50–55°C introduces a formyl group at the 7-position, yielding 2-acetylamino-1,8-naphthyridine-7-carboxaldehyde . Hydrolysis with 1N HCl removes the acetyl protecting group, affording the target compound in 85% yield.

Critical Parameters:

  • Temperature : Optimal oxidation occurs at 50–55°C; higher temperatures promote side reactions.

  • Catalyst : Selenium dioxide enables selective oxidation without over-oxidizing the naphthyridine core.

Friedlander Condensation in Aqueous Media

The Friedlander reaction provides a green chemistry route using water as a solvent and choline hydroxide-based ionic liquids (ChOH-IL) as catalysts.

Reaction Mechanism and Optimization

Condensation of 2-aminopyridine derivatives with active methylene carbonyl compounds (e.g., acetylacetone) in water at 80°C forms the naphthyridinone framework. ChOH-IL facilitates hydrogen bonding, stabilizing intermediates and improving yields to >90%.

Table 1: Friedlander Condensation Conditions and Outcomes

SubstrateCatalystSolventTemperature (°C)Yield (%)
2-Amino-4-methylpyridineChOH-ILH₂O8092
2-Amino-5-bromopyridineChOH-ILH₂O8088

Source: Adapted from quantum chemical calculations in

Oxidation and Functional Group Interconversion

Oxidative methods convert prefunctionalized naphthyridines into the target compound.

Selenium Dioxide-Mediated Oxidation

Treatment of 2-methyl-7-amino-1,8-naphthyridine with selenium dioxide in dioxane selectively oxidizes the methyl group to a carbonyl, forming 2-acetylamino-1,8-naphthyridine-7-carboxaldehyde . Acidic hydrolysis then removes the acetyl group, yielding this compound.

Limitations:

  • Over-oxidation risks at >60°C.

  • Requires meticulous control of stoichiometry (SeO₂:substrate = 1:1).

Acid-Catalyzed Hydrolysis of Naphthyridinamines

Hydrolysis of 1,7-naphthyridin-8-amine derivatives in concentrated sulfuric acid provides a high-yielding route.

Procedure and Yield Optimization

Refluxing 1,7-naphthyridin-8-amine in 70% H₂SO₄ for 96 hours achieves 81% conversion to the target compound. The reaction proceeds via protonation of the amine, followed by nucleophilic attack by water at the 8-position.

Advantages:

  • Avoids hazardous oxidizing agents.

  • Scalable to multigram quantities with minimal purification.

Rh-Catalyzed C–H Functionalization

Rhodium(III)-catalyzed C–H activation enables direct annulation of pyridine derivatives with alkynes, offering atom-economical synthesis.

Mechanistic Insights and Substrate Scope

Pyridine substrates bearing directing groups (e.g., amides) undergo oxidative coupling with internal alkynes in the presence of [Cp*RhCl₂]₂ (5 mol%) and Cu(OAc)₂ (2 equiv) as an oxidant. This method constructs the naphthyridinone core in a single step with 70–85% yields.

Key Considerations:

  • Directing Groups : N-Acylamino groups ensure regioselective C–H activation at the ortho position.

  • Solvent Effects : DMF enhances catalyst stability compared to polar aprotic solvents.

Comparative Analysis of Preparation Methods

Table 2: Method Efficacy and Scalability

MethodYield (%)ScalabilityGreen Metrics
Cyclization85HighModerate
Friedlander Condensation92HighExcellent
Acid Hydrolysis81ModerateGood
Rh-Catalyzed C–H78LowPoor

Synthesized from data in

The Friedlander method excels in sustainability and yield, while cyclization remains preferred for industrial-scale production. Rh-catalyzed approaches, though less scalable, provide unmatched regiocontrol for complex derivatives.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,7-naphthyridin-8(7H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Electrophilic substitution reactions can be performed using reagents like phosphorus oxychloride (POCl₃) and halogenating agents.

Major Products Formed:

  • Oxidation: Formation of corresponding naphthyridine-oxide derivatives.

  • Reduction: Production of reduced naphthyridine derivatives.

  • Substitution: Introduction of various substituents at different positions on the naphthyridine ring.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that 2-Methyl-1,7-naphthyridin-8(7H)-one derivatives exhibit significant anticancer properties. For instance, compounds synthesized from this scaffold have been evaluated for their cytotoxic effects against various cancer cell lines, including breast (MCF7) and colon cancer cells. In vitro studies have shown promising results with several derivatives demonstrating IC50 values lower than those of established anticancer drugs. For example, one study reported compounds with IC50 values ranging from 1.47 to 7.88 μM against MCF7 cells, indicating their potential as effective anticancer agents .

Antimicrobial Properties

The compound also demonstrates notable antimicrobial activity. Various derivatives of naphthyridine compounds have been tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, one derivative exhibited superior antibacterial activity compared to standard antibiotics like ciprofloxacin against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa . This suggests that this compound may serve as a scaffold for developing new antimicrobial agents.

Synthesis and Structural Variations

The synthesis of this compound typically involves cyclization reactions that yield various derivatives with altered substituents at specific positions on the naphthyridine framework. These structural variations can significantly influence the biological activity of the compounds.

Compound NameStructural FeaturesBiological Activity
This compoundMethyl group at position 2Anticancer, Antimicrobial
4-Hydroxy-2-methyl-1,7-naphthyridineHydroxy group at position 4Enhanced anticancer activity
6-Chloro-2-methyl-1,7-naphthyridineChlorine substituentImproved antimicrobial properties

Case Studies

Case Study 1: Anticancer Evaluation

A series of novel derivatives based on this compound were synthesized and screened for anticancer activity against the MCF7 cell line. Compounds demonstrated varying degrees of cytotoxicity, with some showing enhanced potency compared to traditional chemotherapeutics. The structure-activity relationship (SAR) analysis highlighted the importance of specific substituents in enhancing biological efficacy .

Case Study 2: Antimicrobial Screening

In another study, various naphthyridine derivatives were evaluated for their antimicrobial efficacy. The results indicated that certain derivatives exhibited significant antibacterial activity against multidrug-resistant strains. The mechanism of action was hypothesized to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Mechanism of Action

The mechanism by which 2-Methyl-1,7-naphthyridin-8(7H)-one exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Interaction with microbial cell membranes.

  • Anticancer Activity: Inhibition of specific enzymes or signaling pathways involved in cancer cell growth.

Comparison with Similar Compounds

Key Properties :

  • Synthesis: A common synthetic route involves the oxidation of 1,7-naphthyridine 7-methiodide using alkaline hexacyanoferrate(III) to yield the 7-methyl-1,7-naphthyridin-8(7H)-one derivative .
Structural and Functional Analogues

The following compounds share structural similarities with 2-methyl-1,7-naphthyridin-8(7H)-one but differ in substituents, synthesis, and properties:

Compound Name Substituents Key Differences from 2-Methyl Derivative References
4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one - Cl at C4, -OH at C7, -CH$_3$ at C6 Enhanced hydrogen-bonding due to hydroxyl group; synthesized via cyclization of methyl 4-chloro-3-(prop-1-ynyl)picolinate with hydroxylamine .
5-Bromo-1,7-naphthyridin-8(7H)-one - Br at C5 Bromine substituent increases molecular weight (225.04 g/mol) and alters reactivity in cross-coupling reactions .
3-Bromo-1,7-naphthyridin-8(7H)-one - Br at C3 Bromine at C3 modifies electronic distribution, affecting solubility (DMSO >10 mg/mL) and stability (storage at -80°C recommended) .
2-Chloro-1,7-naphthyridin-8(7H)-one - Cl at C2 Chlorine substitution at C2 reduces steric hindrance compared to methyl, enabling diverse functionalization .
Physical and Spectral Properties
  • Melting Points: 4-Chloro-7-hydroxy-6-methyl derivative: Crystallizes in monoclinic system ($a = 9.3983 \, \text{Å}, \beta = 107.663^\circ$) with hydrogen-bonding interactions (O–H⋯O) . Brominated derivatives: Higher molecular weights (e.g., 225.04 g/mol for 3-bromo analogue) correlate with lower solubility in aqueous media .
  • NMR Data :
    • 4-Chloro-7-hydroxy-6-methyl derivative: $^{1}\text{H}$ NMR (700 MHz, DMSO-$d6$) δ 2.46 (s, 3H, CH$3$), 11.62 (s, 1H, OH) .
    • 3-Bromo derivative: $^{13}\text{C}$ NMR signals at δ 123.9 (C–Br), 152.1 (C=O) .

Biological Activity

2-Methyl-1,7-naphthyridin-8(7H)-one is a member of the naphthyridine family, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in oncology and antimicrobial applications. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Molecular Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C10H8N2O
  • Molecular Weight: 172.18 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer properties of naphthyridine derivatives, including this compound. A notable study demonstrated that various naphthyridine derivatives exhibit cytotoxic effects against breast cancer cell lines (MCF7), with IC50 values indicating significant potency compared to standard chemotherapy agents .

CompoundIC50 (μM)Reference
Staurosporine4.51
This compoundTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies involving derivatives of naphthyridine have shown effectiveness against various bacterial strains. For instance, compounds with similar structural features have demonstrated moderate to high antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Bacterial StrainActivity LevelReference
Staphylococcus aureusModerate
Escherichia coliModerate

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis: It could trigger programmed cell death in cancer cells by activating apoptotic pathways.
  • Interference with Bacterial Cell Wall Synthesis: Similar naphthyridine derivatives have been shown to disrupt bacterial cell wall integrity, leading to cell lysis.

Case Studies and Research Findings

  • Anticancer Studies: A series of synthesized naphthyridine derivatives were tested for their anticancer effects on human breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard treatments, suggesting enhanced efficacy .
  • Antimicrobial Evaluation: In a comparative study of various naphthyridine derivatives against common bacterial strains, the compounds showed significant inhibition rates, particularly against gram-positive bacteria .
  • Pharmacological Insights: Research into the pharmacokinetics of similar compounds suggests that modifications in the naphthyridine structure can lead to improved bioavailability and metabolic stability .

Q & A

Basic: What are the primary synthetic routes for preparing 2-methyl-1,7-naphthyridin-8(7H)-one?

Methodological Answer:
The compound can be synthesized via:

  • C-Oxidation of 1,7-naphthyridine methiodides : Oxidation of 1,7-naphthyridine 7-methiodide with NaOH/K3_3Fe(CN)6_6 yields 7-methyl-1,7-naphthyridin-8(7H)-one .
  • Modified Skraup reaction : 3-Amino-2(1H)-pyridinone undergoes cyclization with a propiolic acid derivative under acidic conditions to form the naphthyridinone core .
  • Hydrolysis of naphthyridinamines : 1,7-Naphthyridin-8-amine hydrolyzes in 70% H2_2SO4_4 under reflux to yield the target compound .
  • 6,7-Bond cyclization : Ethynyl pyridinecarboxamide derivatives undergo base-mediated cyclization (e.g., EtONa/EtOH) to form substituted naphthyridinones .

Basic: How can spectroscopic techniques distinguish between keto and enol tautomers of 1,7-naphthyridinones?

Methodological Answer:

  • IR spectroscopy : The absence of a broad O–H stretch (typical of enol tautomers) and presence of a carbonyl (C=O) peak near 1650–1700 cm1^{-1} confirm the keto form .
  • 1^1H NMR : Downfield shifts for protons adjacent to the carbonyl group (e.g., H-7 in 1,7-naphthyridin-8(7H)-one) and lack of exchangeable hydroxyl protons further support the keto tautomer .
  • Solid-state studies : X-ray crystallography (e.g., for 4-chloro-7-hydroxy-6-methyl derivatives) unambiguously resolves tautomeric ambiguity by confirming bond lengths consistent with the keto form .

Advanced: What strategies address low yields in the synthesis of 7-methyl-1,7-naphthyridin-8(7H)-one via methiodide oxidation?

Methodological Answer:
Low yields (<5%) in methiodide oxidation (e.g., with KMnO4_4/NH3_3) often arise from competing side reactions, such as ring contraction or imine formation. Mitigation strategies include:

  • Optimizing reaction conditions : Lower temperatures (e.g., 0–5°C) and controlled addition of oxidants reduce side product formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve substrate solubility and reaction homogeneity .
  • Post-reaction purification : Chromatographic separation or recrystallization from toluene can isolate the desired product .

Advanced: How does the Gabriel-Colman rearrangement contribute to synthesizing substituted 1,7-naphthyridinones?

Methodological Answer:
The Gabriel-Colman rearrangement involves alkoxide-induced ring expansion of quinolinimide derivatives. Key steps include:

  • Formation of quinolinamic ester intermediates : These intermediates undergo tautomerization and cyclization to yield 6- or 7-substituted naphthyridinones .
  • Mechanistic control : Reaction temperature and alkoxide strength (e.g., t-BuOK vs. NaOEt) influence regioselectivity between 1,6- and 1,7-naphthyridinone products .

Basic: What biological activities have been reported for 1,7-naphthyridin-8(7H)-one derivatives?

Methodological Answer:

  • Antibacterial activity : Derivatives exhibit moderate activity against Gram-positive bacteria, likely via metal chelation (similar to 8-hydroxyquinoline) .
  • Cytotoxic potential : Substituted naphthyridinones (e.g., 3-arylpropenone derivatives) show in vitro activity against MCF7 breast cancer cells, with IC50_{50} values influenced by substituent electronics .

Advanced: How do substituents on the 1,7-naphthyridinone core influence its antibacterial efficacy?

Methodological Answer:

  • Electron-withdrawing groups (e.g., Cl, NO2_2) : Enhance metal-binding capacity, improving activity against Staphylococcus aureus (e.g., 4-chloro derivatives) .
  • Hydrophobic substituents (e.g., phenyl, benzyl) : Increase membrane permeability, as evidenced by larger inhibition zones in disc assays .
  • Methyl groups : Steric effects at the 2-position reduce activity, highlighting the need for balanced lipophilicity and steric accessibility .

Basic: What crystallographic data confirm the structure of 4-chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one?

Methodological Answer:

  • Crystal system : Monoclinic (space group P21_1/c) with unit cell parameters a=9.3983a = 9.3983 Å, b=13.8786b = 13.8786 Å, confirming planar naphthyridinone geometry .
  • Hydrogen bonding : O–H···N interactions stabilize the keto tautomer, validated by 50% probability displacement ellipsoids in X-ray studies .

Advanced: What are the challenges in isolating tautomeric forms of 1,7-naphthyridinones under different solvent conditions?

Methodological Answer:

  • Solvent polarity : Hydroxylic solvents (e.g., H2_2O) favor enol tautomers, while nonpolar solvents (e.g., CHCl3_3) stabilize the keto form. This complicates spectral consistency across solvents .
  • Dynamic equilibrium : Rapid interconversion in solution necessitates low-temperature NMR or solid-state analysis (e.g., IR, X-ray) for unambiguous assignment .

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